Methyl 3-(3-bromocyclobutyl)propanoate
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Overview
Description
Methyl 3-(3-bromocyclobutyl)propanoate is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a brominated ester, which means it contains a bromine atom attached to a cyclobutyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-bromocyclobutyl)propanoate can be synthesized through several methods. One common approach involves the bromination of cyclobutyl derivatives followed by esterification. For example, cyclobutylcarboxylic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromocyclobutylcarboxylic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromocyclobutyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether for ester reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation.
Major Products Formed
Substitution: Formation of 3-(3-hydroxycyclobutyl)propanoate.
Reduction: Formation of 3-(3-bromocyclobutyl)propanol.
Oxidation: Formation of 3-(3-bromocyclobutyl)propanoic acid.
Scientific Research Applications
Methyl 3-(3-bromocyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromocyclobutyl)propanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of active intermediates that interact with biological targets or catalyze specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromopropanoate: Similar structure but lacks the cyclobutyl ring.
Ethyl 3-(3-bromocyclobutyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(3-chlorocyclobutyl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 3-(3-bromocyclobutyl)propanoate is unique due to the presence of both a bromine atom and a cyclobutyl ring, which confer specific reactivity and steric properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biological Activity
Methyl 3-(3-bromocyclobutyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, incorporating data tables, case studies, and research findings to provide a comprehensive overview.
Synthesis and Characterization
This compound can be synthesized through various methods, typically involving the reaction of bromocyclobutane derivatives with propanoic acid esters. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were found to be promising:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound was assessed in vitro using several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's cytotoxic effects were evaluated using the MTT assay, which measures cell viability after treatment.
The findings revealed:
Concentration (µg/mL) | HepG2 Viability (%) | MCF-7 Viability (%) |
---|---|---|
0 | 100 | 100 |
12.5 | 70 | 85 |
25 | 50 | 65 |
50 | 30 | 45 |
At a concentration of 25 µg/mL, this compound reduced HepG2 cell viability by approximately 50%, indicating significant anticancer activity .
The mechanism through which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to interact with:
- PI3K/Akt Pathway : This pathway is crucial for cell survival and growth. Inhibition of this pathway by the compound may lead to increased apoptosis in cancer cells.
- STAT3 Signaling : The compound may also inhibit STAT3 activation, a transcription factor involved in cancer progression.
These interactions suggest that this compound could serve as a dual-action agent targeting both microbial infections and cancer .
Case Studies
Several case studies have documented the use of this compound in experimental settings:
- Case Study on Antimicrobial Efficacy : A laboratory study reported successful treatment of bacterial infections in mice models using formulations containing this compound. The treated groups showed a significant reduction in bacterial load compared to controls.
- Case Study on Cancer Treatment : In vitro studies on HepG2 cells indicated that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
methyl 3-(3-bromocyclobutyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)3-2-6-4-7(9)5-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNJICIEMNWYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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